![molecular formula C17H21NO2 B2952110 (4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone CAS No. 2416233-63-9](/img/structure/B2952110.png)

(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

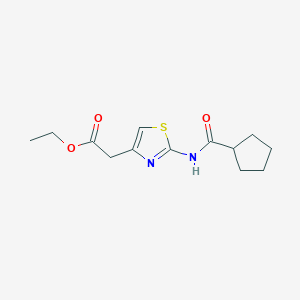

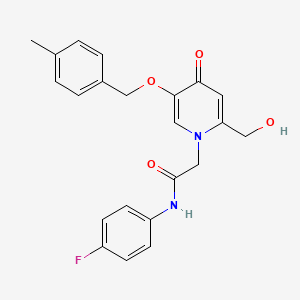

The compound “(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone” is a complex organic molecule. It contains a phenyl group (a benzene ring), a piperidinyl group (a six-membered ring with one nitrogen and five carbon atoms), and a bicyclic hexane structure with an oxygen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the bicyclic hexane structure, the introduction of the phenyl group, and the attachment of the piperidinyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple cyclic structures. The phenyl group is a planar, aromatic ring, while the piperidine ring is a saturated, non-aromatic ring. The bicyclic hexane structure introduces additional complexity, especially because it contains an oxygen atom .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The phenyl group might undergo electrophilic aromatic substitution reactions, while the piperidine ring might participate in reactions involving the nitrogen atom. The bicyclic hexane structure could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar oxygen and nitrogen atoms might increase its solubility in polar solvents. The compound’s boiling and melting points, density, and other properties could be predicted using computational chemistry methods .Scientific Research Applications

Drug Discovery and Development

The compound EN300-26638696, with its bicyclic structure, serves as a saturated bioisostere for the phenyl ring . This property is particularly valuable in drug discovery, where the replacement of the phenyl ring with bioisosteres like 2-oxabicyclo[2.1.1]hexane can lead to drugs with improved physicochemical properties, such as increased water solubility and enhanced metabolic stability . This modification can potentially result in new bioactive analogs of existing drugs, offering a pathway to novel therapeutics with better pharmacokinetic profiles.

Agrochemistry

In the field of agrochemistry, EN300-26638696’s core structure has been utilized to replace the ortho-substituted phenyl ring in marketed agrochemicals . This substitution has dramatically improved water solubility and reduced lipophilicity while retaining bioactivity. Such enhancements are crucial for developing more effective and environmentally friendly agrochemicals.

Antimicrobial and Antifungal Applications

The compound has shown promise in antimicrobial, antifungal, and antiparasitic activities. Its unique structure could be exploited to develop new treatments that address the growing concern of antibiotic resistance by targeting pathogens through different mechanisms compared to traditional antibiotics.

Anticancer Research

EN300-26638696 has been studied for its potential as an anticancer agent. The compound’s ability to act as a bioisostere makes it a candidate for creating cancer drugs with better selectivity and lower side effects, which is a significant step forward in oncology.

Organic Synthesis

The bicyclic structure of EN300-26638696 is an important scaffold in organic synthesis . It can be incorporated into a variety of complex molecules, making it a valuable building block for synthesizing new compounds with potential applications across different fields of chemistry.

Medicinal Chemistry

In medicinal chemistry, the replacement of aromatic rings with saturated bioisosteres like EN300-26638696 is a strategy to escape from flatland . This approach leads to the creation of F(sp3)-rich structures that are more three-dimensional and can interact with biological targets in more nuanced ways, potentially leading to drugs with higher efficacy and specificity.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c19-16(18-9-5-2-6-10-18)15-14-11-17(15,12-20-14)13-7-3-1-4-8-13/h1,3-4,7-8,14-15H,2,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVDUVQPWOOQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2C3CC2(CO3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-({1-[(2,5-dimethylphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2952027.png)

![8-Methyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2952030.png)

![Benzo[d]thiazol-2-yl(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2952034.png)

![Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2952044.png)

![N-[1-(5-Methyl-2-phenyltriazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2952046.png)